2,5'-Dioxo-1'-phenyl-2'-(1{H}-pyrrol-1-YL)-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobenzoic acid derivatives with maleic anhydride can yield intermediates that undergo further cyclization and functionalization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization and subsequent reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which 2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Shares the pyrrol-1-yl group and exhibits similar reactivity.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid: Another compound with a pyrrol-1-yl group, used in similar synthetic applications.
Uniqueness
2,5’-Dioxo-1’-phenyl-2’-(1{H}-pyrrol-1-YL)-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C27H20N4O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,5'-dioxo-1'-phenyl-2'-pyrrol-1-ylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C27H20N4O2/c28-17-20-25(30-15-6-7-16-30)31(18-9-2-1-3-10-18)22-13-8-14-23(32)24(22)27(20)19-11-4-5-12-21(19)29-26(27)33/h1-7,9-12,15-16H,8,13-14H2,(H,29,33) |
InChI Key |
ATBGJVWDXGCOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N6C=CC=C6)C#N |
Origin of Product |
United States |
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